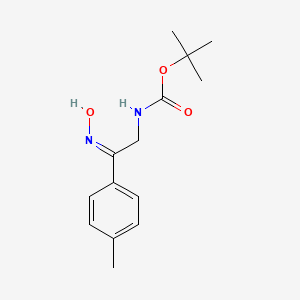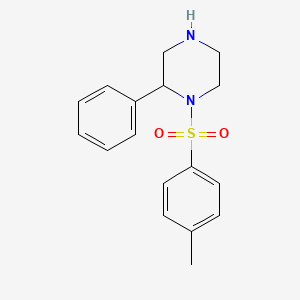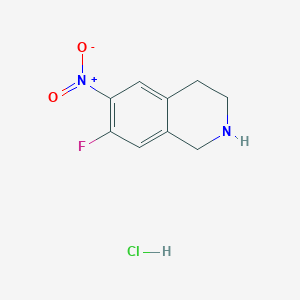![molecular formula C14H22N2O2 B3166633 tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate CAS No. 912762-91-5](/img/structure/B3166633.png)
tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate
Descripción general
Descripción
Tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate, also known as t-butylcarbamate, is a chemical compound used in organic synthesis and other scientific research applications. It is a white crystalline solid with a molecular weight of 250.3 g/mol, a melting point of 77-78°C and a boiling point of 232-233°C. It is insoluble in water and has a pKa of 8.4. This compound has been extensively studied due to its versatility and its ability to undergo a variety of reactions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- tert-Butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate is a significant intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), which involves a multi-step synthetic process (Zhao, Guo, Lan, & Xu, 2017).
- It is used in directed lithiation reactions, where it undergoes double lithiation on the nitrogen and ortho to the directing metalating group. This process yields various substituted products, indicating its versatility in synthetic organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Intermediate in Synthesis of Other Compounds
- The compound serves as a precursor for various organic reactions. For instance, its reaction with di-tert-butyl dicarbonate (Boc2O) in ethanol forms a protected amino group, useful in subsequent synthesis steps (Wu, 2011).
- It is also involved in the DTBB-catalysed lithiation of N-(chloromethyl) carbamate, demonstrating its utility in functionalising carbamates for the synthesis of diverse organic compounds (Ortiz, Guijarro, & Yus, 1999).
Use in Asymmetric Reactions and Protective Group Chemistry
- The compound finds application in asymmetric Mannich reactions, indicating its role in enantioselective synthesis, which is crucial in the development of chiral pharmaceuticals (Yang, Pan, & List, 2009).
- It is utilized in the regioselective deprotection and acylation of complex organic molecules, showcasing its importance in the field of synthetic organic chemistry (Pak & Hesse, 1998).
Crystallography and Structural Studies
- Crystallographic studies of compounds derived from this compound provide insights into molecular structures and conformation, aiding in the development of new synthetic pathways (Oku, Naito, Yamada, & Katakai, 2004).
Applications in Medicinal Chemistry
- While excluding specific information on drug use, dosage, and side effects, it is noteworthy that derivatives of this compound have been explored in the context of medicinal chemistry, such as in the synthesis of potential antimitotic agents (Temple & Rener, 1992).
Propiedades
IUPAC Name |
tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-5-7-11(8-6-10)12(15)9-16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAGTFDDCAQYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166566.png)
![tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166574.png)
![[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166587.png)

![[2-(3,4-Dimethoxy-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166601.png)
![N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3166614.png)
![tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3166618.png)
![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166621.png)
![tert-butyl N-[2-amino-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B3166626.png)
![tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B3166637.png)


